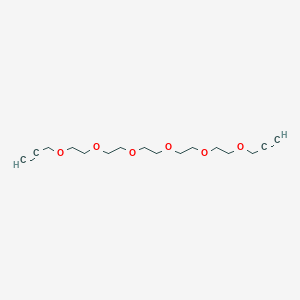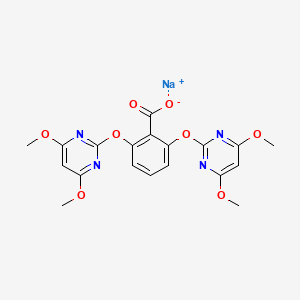
アリストロキア酸 B
概要
説明
科学的研究の応用
アリストロキア酸 B は、その毒性効果について広範囲に研究されてきました。 腎毒性と発がん性のメカニズムを理解するために、研究で使用されます . さらに、それは、高性能液体クロマトグラフィーや質量分析法の研究において、生体内代謝に対するその影響を分析するための標準物質として役立ちます . Botrytis cinerea に対するその化合物の真菌毒性効果も調査されています .
作用機序
アリストロキア酸 B は、主に DNA 付加体の形成を通じてその効果を発揮し、TP53 などの重要な遺伝子の突然変異を引き起こします . この化合物は、NF-κB や STAT3 などのいくつかのシグナル伝達経路を活性化し、炎症とアポトーシスに貢献します . 肝臓では、酸化ストレスと炎症反応を誘発し、肝毒性につながります .
類似化合物:
アリストロキア酸 I: 最も豊富なアリストロキア酸であり、this compound とは C8 位にメトキシ基が存在することによって異なります.
アリストロラクタム: これらは、アリストロキア酸の誘導体であり、同様の毒性特性を共有しています.
独自性: this compound は、その特定の構造構成のために独自性があり、その反応性と毒性に影響を与えます。 その高い特異性で DNA 付加体を形成する能力は、強力な発がん性物質および腎毒性物質となっています .
生化学分析
Biochemical Properties
Aristolochic Acid B interacts with various enzymes, proteins, and other biomolecules. It inhibits in vitro phospholipid hydrolysis by HSF-PLA2 in a dose-dependent manner . It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion, a reactive intermediate that forms adducts with purine bases (adenine and guanine) in DNA .
Cellular Effects
Aristolochic Acid B has significant effects on various types of cells and cellular processes. It has been reported to activate NF-κB and STAT3 signaling pathways in hepatocytes, contributing to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells, Aristolochic Acid B activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .
Molecular Mechanism
Aristolochic Acid B exerts its effects at the molecular level through several mechanisms. It is bioactivated into aristolactam ions that covalently bind to DNA and proteins, inducing genotoxicity, carcinogenicity, and metabolic toxicity under the catalysis of endogenous cytosolic nitroreductase and microsomal enzymes .
Temporal Effects in Laboratory Settings
The effects of Aristolochic Acid B change over time in laboratory settings. Metabolic alterations appear even on the 2nd day in 10 mg/kg Aristolochic Acid B group, while kidney injury is significantly changed only on the 6th day in 40 mg/kg Aristolochic Acid B group .
Dosage Effects in Animal Models
The effects of Aristolochic Acid B vary with different dosages in animal models. Aristolochic Acid B stimulates the phagocytic activity of peripheral granulocytes in healthy volunteers at oral doses of 3 times 0.3 mg/person and day given for 10 days .
Metabolic Pathways
Aristolochic Acid B is involved in various metabolic pathways. It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion . This ion forms adducts with purine bases in DNA .
Transport and Distribution
Aristolochic Acid B is transported and distributed within cells and tissues. The kidney and liver are the major organs in which Aristolochic Acid B is accumulated and metabolized .
Subcellular Localization
It has been found that the subcellular localization of NF-κB p65, which Aristolochic Acid B activates, can be visualized by immunofluorescence confocal microscopy in HK-2 cells .
準備方法
合成経路と反応条件: アリストロキア酸 B の合成には、リチオ化とジメチルホルムアミドでのクエンチング、それに続くシクロヘキシルアミンとの縮合など、いくつかのステップが含まれます . 反応条件は通常、低温(約 -75°C)と、ブチルリチウムおよびヨウ素を用いたオルトヨウ素化を必要とします .
工業生産方法: this compound の工業生産は、その毒性のため、一般的には行われていません。 アリストロキア科植物の葉、根、茎などの天然資源からの抽出が一般的な方法です . 抽出プロセスには、多くの場合、メタノールやジメチルホルムアミドなどの溶媒を使用します .
化学反応の分析
反応の種類: アリストロキア酸 B は、酸化、還元、置換など、さまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用します。
主な生成物: これらの反応から生成される主な生成物には、アリストロラクタムやその他のニトロフェナントレンカルボン酸などの、this compound のさまざまな誘導体が含まれます .
類似化合物との比較
Aristolochic Acid I: The most abundant aristolochic acid, differing from aristolochic acid B by the presence of a methoxy group at the C8 position.
Aristolactams: These are derivatives of aristolochic acids and share similar toxicological properties.
Uniqueness: Aristolochic acid B is unique due to its specific structural configuration, which influences its reactivity and toxicity. Its ability to form DNA adducts with high specificity makes it a potent carcinogen and nephrotoxin .
特性
IUPAC Name |
6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21/h1-6H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEXETVZNQYRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C(=C2)C(=O)O)C(=CC4=CC=CC=C43)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197166 | |
| Record name | Aristolochic acid II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475-80-9 | |
| Record name | Aristolochic acid II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aristolochic acid II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristolochic acid II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARISTOLOCHIC ACID II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72D5PU2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)
![5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1667515.png)












